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Compound of Interest

Compound Name: 4-Cyclopropyl-4-oxobutyric acid

Cat. No.: B1591253

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropyl-4-oxobutyric acid, with a molecular formula of C7H1003 and a molecular
weight of 142.15 g/mol , is a carboxylic acid and ketone derivative of interest in organic
synthesis and pharmaceutical research.[1][2][3][4] Its structural complexity, featuring a
cyclopropyl ring adjacent to a ketone and a butyric acid chain, gives rise to a unique
spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous
identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Cyclopropyl-4-oxobutyric acid, including Nuclear Magnetic Resonance (NMR)
spectroscopy (*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The
analysis is grounded in fundamental spectroscopic principles and data from analogous
structures, offering a robust framework for researchers working with this compound.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in 4-Cyclopropyl-4-oxobutyric acid dictates its
spectral characteristics. A systematic analysis of its structure is the first step in predicting and
interpreting its spectroscopic data.
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Caption: Molecular structure of 4-Cyclopropyl-4-oxobutyric acid with atom numbering for
spectroscopic assignment.

'H NMR Spectroscopy

Proton NMR (*H NMR) spectroscopy provides detailed information about the hydrogen atom
environments in a molecule. The spectrum of 4-Cyclopropyl-4-oxobutyric acid is expected to
show distinct signals for the cyclopropyl, methylene, and carboxylic acid protons.

Experimental Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Cyclopropyl-4-oxobutyric acid
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-de). The choice of solvent is
critical; CDCls is a common choice for general organic compounds, while DMSO-ds is
preferable for ensuring the observation of the acidic carboxylic proton.

e Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

o Data Acquisition: Record the spectrum over a range of 0-12 ppm. Use tetramethylsilane
(TMS) as an internal standard (0 ppm).

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted *H NMR Data and Interpretation
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Predicted Coupling
Proton : . o .
_ Chemical Shift Multiplicity Integration Constant (J,
Assignment
(6, ppm) Hz)
H (Carboxylic )
) 10.0-12.0 Singlet (broad) 1H -
Acid)
H-2, H-3
(Methylene a to 2.80 Triplet 2H ~6.5
COOH)
H-2, H-3
(Methylene [ to 3.20 Triplet 2H ~6.5
COOH)
H-5 (Methine of )
2.50 Multiplet 1H -
cyclopropyl)
H-6, H-7
(Methylene of 0.90-1.20 Multiplet 4H -
cyclopropyl)

Causality Behind Assignments:

o Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the
electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far
downfield.

o Methylene Protons: The two methylene groups form an ethyl bridge between the two
carbonyl groups. The protons closer to the carboxylic acid (H-2, H-3) will be slightly more
shielded than those adjacent to the ketone (H-2, H-3). Both are expected to be triplets due to
coupling with their neighbors.

o Cyclopropyl Protons: The cyclopropyl protons reside in a unique magnetic environment. The
methine proton (H-5) will be the most deshielded of the cyclopropyl protons due to its
proximity to the ketone. The methylene protons (H-6, H-7) are shielded and appear in the
upfield region, often as complex multiplets due to geminal and vicinal coupling.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within
the molecule.

Experimental Protocol

e Sample Preparation: Use the same sample prepared for tH NMR spectroscopy.

 Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding
frequency for 3C (e.g., 100 MHz for a 400 MHz 1H instrument).

o Data Acquisition: Typically, a proton-decoupled spectrum is acquired to simplify the spectrum
to single lines for each unique carbon.

o Data Processing: Standard Fourier transformation and processing are applied.

Predicted **C NMR Data and Interpretation

Carbon Assignment Predicted Chemical Shift (8, ppm)
C4 (Ketone Carbonyl) 208 - 212

C1 (Carboxylic Acid Carbonyl) 175-180

C3 (Methylene a to Ketone) 35-40

C2 (Methylene a to COOH) 28-33

C5 (Methine of cyclopropyl) 18-23

C6, C7 (Methylene of cyclopropyl) 10-15

Causality Behind Assignments:

o Carbonyl Carbons: The ketone (C4) and carboxylic acid (C1) carbonyl carbons are the most
deshielded due to the direct attachment of electronegative oxygen atoms, appearing at the
lowest field.

o Methylene Carbons: The chemical shifts of the methylene carbons (C2 and C3) are
influenced by the adjacent carbonyl groups.
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e Cyclopropyl Carbons: The cyclopropyl carbons (C5, C6, C7) are highly shielded and appear
in the upfield region of the spectrum, a characteristic feature of strained ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Experimental Protocol

e Sample Preparation: The spectrum can be acquired using a neat solid sample on an
Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Scan the mid-IR range (4000 - 400 cm™1).

Predicted IR Data and Interpretation

Frequency (cm™1) Vibration Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1710 C=0 stretch Carboxylic Acid
Ketone (conjugated to
~1685 C=0 stretch
cyclopropyl)
~3080 C-H stretch Cyclopropyl C-H
2850-2960 C-H stretch Methylene C-H

Causality Behind Assignments:

e The broad absorption in the 2500-3300 cm~1 region is a hallmark of the hydrogen-bonded O-
H stretch of a carboxylic acid dimer.

o Two distinct carbonyl (C=0) stretching bands are expected. The carboxylic acid carbonyl will
appear around 1710 cm~1, while the ketone carbonyl, being conjugated with the cyclopropyl
ring, will absorb at a slightly lower frequency, around 1685 cm~1.
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e The C-H stretching vibrations of the cyclopropyl group appear at a higher frequency (~3080
cm~1) than the methylene C-H stretches, which is characteristic of strained rings.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its structural elucidation.

Experimental Protocol

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).

e Instrument Setup: Use an Electrospray lonization (ESI) mass spectrometer, which is a soft
ionization technique suitable for polar molecules like carboxylic acids.

» Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

Predicted Mass Spectrometry Data and Interpretation

e Molecular lon: In positive ion mode, the protonated molecule [M+H]* at m/z 143.06 is
expected. In negative ion mode, the deprotonated molecule [M-H]~ at m/z 141.05 would be
observed.

» Key Fragments: The fragmentation pattern will be dictated by the weakest bonds and the
stability of the resulting fragments.

a-cleavage [C4H§O]+.
m/z = 69
> (Cyclopropylcarbonyl)
[C7H1003]+e
m/z = 142
o-cleavage 7 [C3H502]+
& m/z =73

(Propionic acid radical)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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